Alfacalcidol-D6
Description
Context of Stable Isotope-Labeled Compounds in Biomedical Research
Stable isotope-labeled compounds, such as those containing deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are pivotal in a wide array of biomedical research applications. symeres.com Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safer to handle and employ in a broader range of studies. Their primary role is to act as tracers, allowing researchers to follow the metabolic fate of a drug or molecule within a biological system. nih.govresearchgate.net
The incorporation of stable isotopes into a molecule results in a compound with a higher molecular weight than its unlabeled counterpart. This mass difference is readily detectable by analytical instruments like mass spectrometers, enabling precise quantification and differentiation from the naturally occurring, unlabeled form of the compound. symeres.comnih.gov This technique is fundamental to pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of drugs. nih.govacs.org
Significance of Deuterium Labeling in Vitamin D Analog Investigations
The investigation of vitamin D and its analogs, such as Alfacalcidol (B1684505), presents unique analytical challenges due to their complex metabolism and the low concentrations at which they and their metabolites are present in biological samples. mdpi.com Deuterium labeling has become a cornerstone in overcoming these challenges, particularly in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.comsigmaaldrich.com
The use of deuterated internal standards is considered the gold standard in bioanalysis by mass spectrometry. aptochem.com An ideal internal standard co-elutes with the analyte of interest and exhibits the same behavior during sample extraction and ionization, but is distinguishable by its higher mass. aptochem.com This allows for the correction of variations that can occur during the analytical process, such as sample loss during preparation or fluctuations in instrument response, thereby ensuring the accuracy and robustness of the quantitative data. aptochem.comclearsynth.com
Specifically in vitamin D analysis, deuterium-labeled metabolites are synthesized and used as internal standards for the isotope dilution method, which is crucial for accurate measurement in complex matrices like human serum. mdpi.com The introduction of deuterium atoms increases the molecular weight, providing a distinct mass signal that does not interfere with the analyte being measured. aptochem.com
Research Rationale for Alfacalcidol-D6 as a Molecular Probe and Analytical Standard
This compound serves a dual purpose in research: as a molecular probe to investigate metabolic pathways and as a highly reliable analytical standard for quantitative analysis. medchemexpress.comclearsynth.com As a molecular probe, its deuterated nature allows researchers to trace its conversion and metabolism within a biological system, providing insights into the pharmacokinetics of Alfacalcidol. researchgate.net
The primary and most critical application of this compound is as an internal standard in analytical chemistry. clearsynth.com For a compound to be suitable as a reference standard for mass spectrometry, it needs to have a significant mass enhancement and be of high purity, containing minimal amounts of the unlabeled compound. google.com this compound is specifically designed to meet these criteria. clearsynth.com Its use compensates for potential errors in measurement that can arise from ion suppression or enhancement in the mass spectrometer, leading to more precise and accurate quantification of Alfacalcidol in various biological samples. texilajournal.com This is essential for method development, validation, and quality control applications in the pharmaceutical industry. clearsynth.com
The table below summarizes the key applications of stable isotope-labeled compounds in research:
| Application Area | Description | Key Advantages |
| Pharmacokinetic (ADME) Studies | Tracing the absorption, distribution, metabolism, and excretion of drugs. nih.gov | Allows for the identification and quantification of all drug-related components in circulation. nih.gov |
| Metabolite Identification | Elucidating the structures of metabolites and delineating metabolic pathways. acs.org | Simplifies data interpretation and helps link metabolite formation to biological activity or toxicity. nih.gov |
| Quantitative Bioanalysis | Serving as internal standards in mass spectrometry for accurate quantification of analytes. aptochem.comwisdomlib.org | Corrects for variability in sample preparation and instrument response, improving accuracy and precision. aptochem.comclearsynth.com |
| Mechanistic Studies | Investigating reaction mechanisms and kinetics. symeres.com | The kinetic isotope effect introduced by deuterium can be exploited to understand reaction pathways. symeres.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O2/c1-18(2)8-6-9-19(3)24-13-14-25-21(10-7-15-27(24,25)5)11-12-22-16-23(28)17-26(29)20(22)4/h11-12,18-19,23-26,28-29H,4,6-10,13-17H2,1-3,5H3/b21-11+,22-12-/t19-,23-,24-,25+,26+,27-/m1/s1/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHCOWSQAMBJIW-VLUFQIGVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Physico Chemical Characterization of Alfacalcidol D6
Methodological Approaches for Deuterium (B1214612) Incorporation in Alfacalcidol-D6
The synthesis of deuterated vitamin D analogs like this compound is a multi-step process. While specific, detailed synthetic routes for this compound are often proprietary, general strategies for deuterium labeling of vitamin D compounds have been described in scientific literature. These methods aim for a high level of deuterium incorporation and stability. google.com
A common approach involves the use of a deuterated starting material or the introduction of deuterium at a specific stage of the synthesis. For instance, the chemical name for one version of this compound is 1,3-Cyclohexanediol, 4-methylene-5-[(2E)-2-[(1R,3aS,7aR)-octahydro-7a-methyl-1-[(1R)-1-methyl-5-(methyl-d3)hexyl-6,6,6-d3]-4H-inden-4-ylidene]ethylidene]-, (1R,3S,5Z)-. medchemexpress.com This name indicates that the six deuterium atoms are located on the side chain of the molecule, specifically on the two terminal methyl groups. medchemexpress.com
One established synthetic strategy for coupling the main parts of the vitamin D structure is the Wittig-Horner reaction. google.com This reaction would involve coupling a deuterated C,D-ring fragment (the indenone part of the structure containing the side chain) with an A-ring phosphine (B1218219) oxide precursor. google.com The deuterated side-chain fragment would be prepared beforehand, incorporating the deuterium atoms from a deuterated reagent, ensuring their precise placement in the final molecule. Convergent synthesis, where the A-ring and the C,D-ring are prepared separately and then combined, is a common and efficient strategy for producing vitamin D analogs. mdpi.com
Chromatographic and Spectroscopic Characterization Techniques
To ensure the synthesized this compound meets the required standards of purity and isotopic labeling, it undergoes thorough analysis using a combination of chromatographic and spectroscopic methods. High-performance liquid chromatography (HPLC) is often used for purification and to check for chemical purity by separating the desired compound from any unreacted starting materials or side products. google.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for confirming the structure and verifying the location of the deuterium atoms. In a Proton NMR (¹H NMR) spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium atoms would be absent. For this compound deuterated at the terminal side-chain methyl groups, the characteristic signals for these six protons would not be present in the spectrum. medchemexpress.com The rest of the spectrum should be consistent with the structure of alfacalcidol (B1684505). medchemexpress.com Certificates of analysis for commercially available this compound confirm that the ¹H NMR spectrum is consistent with the expected structure and typically report a chemical purity of ≥98.0% as determined by NMR. medchemexpress.com
Mass Spectrometry (MS) is essential for confirming the molecular weight of this compound and quantifying the success of the deuterium incorporation (isotopic enrichment). Alfacalcidol has a molecular formula of C₂₇H₄₄O₂ and a molecular weight of approximately 400.6 g/mol . chemicalbook.com The introduction of six deuterium atoms in place of six protium (B1232500) (hydrogen) atoms results in the molecular formula C₂₇H₃₈D₆O₂. medchemexpress.com This leads to an increase in molecular weight of approximately six units.
The table below summarizes the key physico-chemical properties of Alfacalcidol and its deuterated analog.
| Property | Alfacalcidol | This compound | Source |
| Chemical Formula | C₂₇H₄₄O₂ | C₂₇H₃₈D₆O₂ | medchemexpress.comchemicalbook.com |
| Molecular Weight | 400.64 g/mol | 406.67 g/mol | medchemexpress.comchemicalbook.com |
| Appearance | White crystalline solid | White to off-white solid | medchemexpress.comsandoz.com |
| Isotopic Enrichment | N/A | 97.70% | medchemexpress.com |
The isotopic enrichment value, determined by MS, indicates the percentage of the compound that has been successfully labeled with the six deuterium atoms. A high enrichment, such as 97.70%, is critical for its use as an internal standard, ensuring accurate quantification in analytical methods like liquid chromatography-mass spectrometry (LC-MS). medchemexpress.comnih.gov
Advanced Analytical Methodologies Utilizing Alfacalcidol D6
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the reference method for the quantification of vitamin D and its metabolites due to its superior selectivity, sensitivity, and accuracy compared to other methods like immunoassays. nih.govbham.ac.uk The development of robust LC-MS/MS assays for alfacalcidol (B1684505) heavily relies on the proper use of a stable isotope-labeled internal standard (SIL-IS), with Alfacalcidol-D6 being an ideal candidate. medchemexpress.comglpbio.comchemicalbook.com
The primary goal of sample preparation is to extract the analyte of interest from a complex biological matrix (e.g., plasma, serum, or tissue) while removing interfering substances like proteins and lipids. nih.gov Common techniques for vitamin D analogs include:
Protein Precipitation (PPT): A straightforward method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the sample to precipitate proteins. sigmaaldrich.compharmtech.com The supernatant containing the analyte is then collected for analysis.
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. It is a routine and inexpensive approach for cleaning up samples before LC-MS/MS analysis. nih.govnih.gov
Solid-Phase Extraction (SPE): This method uses a solid sorbent to selectively adsorb the analyte, which is then washed to remove interferences and finally eluted with a suitable solvent. nih.gov
Supported Liquid-Liquid Extraction (SLE): A more recent technique that combines aspects of LLE and SPE, offering reduced sample preparation time and improved efficiency. nih.gov
During these steps, this compound is added to the sample at a known concentration. Because its chemical and physical properties are nearly identical to the non-deuterated alfacalcidol, it experiences the same degree of loss or degradation during the extraction process, ensuring that the final analyte-to-internal standard ratio remains constant. biopharmaservices.com
Once extracted, the sample is subjected to chromatographic separation, typically using a reversed-phase C18 column. nifdc.org.cn The mobile phase often consists of a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous solution, sometimes containing additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. amegroups.orgnih.gov The chromatographic conditions are optimized to achieve a complete separation of alfacalcidol from its isomers and other interfering compounds. A key consideration is ensuring that this compound co-elutes with the native alfacalcidol, meaning they exit the chromatography column at the same time. myadlm.orgoup.com This co-elution is critical for the accurate compensation of matrix effects. myadlm.org
Following chromatographic separation, the analyte and internal standard enter the mass spectrometer. For vitamin D analogs, Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are the most common ionization sources. pharmtech.comresearchgate.net However, vitamin D compounds often exhibit low ionization efficiency. mdpi.comresearchgate.net To overcome this, a derivatization step is frequently employed. Reacting alfacalcidol with a Cookson-type reagent, such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), can significantly enhance the ionization efficiency and thus the sensitivity of the assay, in some cases improving the limit of detection by a factor of 100. researchgate.netresearchgate.net
The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, which provides high specificity. In MRM, a specific precursor ion for the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process is done simultaneously for both the analyte (alfacalcidol) and the internal standard (this compound). The mass difference of six daltons between them allows the instrument to distinguish between the two compounds while ensuring that any fragmentation behavior is nearly identical.
The table below shows hypothetical MRM transitions for a PTAD-derivatized alfacalcidol assay.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Alfacalcidol-PTAD | 576.4 | 314.1 | Positive ESI/APCI |
| This compound-PTAD | 582.4 | 320.1 | Positive ESI/APCI |
| Data is illustrative and based on typical fragmentation patterns for PTAD-derivatized vitamin D analogs. researchgate.net |
Optimization of Sample Preparation and Chromatographic Separation for Deuterated Analogs
Role of this compound as an Internal Standard in Quantitative Bioanalysis
The fundamental role of an internal standard in quantitative bioanalysis is to correct for the variability inherent in the analytical process. biopharmaservices.com A stable isotope-labeled internal standard like this compound is considered the "gold standard" because it mimics the behavior of the analyte almost perfectly throughout the entire analytical procedure. oup.com
Matrix effect is a major source of error in LC-MS/MS bioanalysis, especially when using ESI. oup.com It is caused by co-eluting compounds from the biological matrix (e.g., salts, lipids, proteins) that can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. myadlm.orgoup.com
Because this compound has nearly identical physicochemical properties and chromatographic retention time to alfacalcidol, it is affected by matrix effects in the same way. myadlm.org If the analyte signal is suppressed by 20% due to matrix interference, the internal standard signal will also be suppressed by 20%. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by the matrix effect is effectively cancelled out. This normalization ensures that the final calculated concentration is accurate and independent of the sample-specific matrix interferences. researchgate.netcerilliant.com The use of a deuterated internal standard is therefore a crucial strategy for mitigating these unpredictable effects and enhancing the robustness of the assay. myadlm.org
The validation of a bioanalytical method is essential to demonstrate its reliability. Key validation parameters include precision, accuracy, and robustness, which are significantly improved by the use of an appropriate internal standard like this compound.
Precision refers to the closeness of repeated measurements and is typically expressed as the percent coefficient of variation (%CV) or relative standard deviation (%RSD). Assays for vitamin D analogs using deuterated internal standards consistently report excellent precision. For instance, studies on alfacalcidol and similar compounds show intra- and inter-assay %CV values well below 15%, which is a common acceptance criterion. researchgate.netnih.gov
Accuracy measures the closeness of the determined value to the true value and is often assessed by analyzing quality control (QC) samples at known concentrations. The use of this compound ensures high accuracy by correcting for extraction inconsistencies and matrix effects.
Robustness is the ability of an assay to remain unaffected by small, deliberate variations in method parameters, demonstrating its reliability for routine use.
The following table presents typical validation data from studies analyzing vitamin D analogs using LC-MS/MS with deuterated internal standards.
| Parameter | Metric | Typical Result | Reference |
| Linearity | Correlation Coefficient (r²) | > 0.99 | nifdc.org.cnresearchgate.net |
| Inter-day Precision | %RSD | 3.3% | researchgate.net |
| Intra-day Precision | %RSD | 7.9% | researchgate.net |
| Limit of Quantitation (LOQ) | pg/mL or ng/mL | 25 pg/mL | nih.gov |
| Data is compiled from published literature on alfacalcidol and other vitamin D analogs and serves as an example of typical assay performance. |
Mitigating Matrix Effects in Complex Biological Samples for Vitamin D Analog Quantification
Applications in High-Throughput Screening and Metabolomics Profiling
The reliability afforded by using this compound in LC-MS/MS assays allows for its application in more complex and demanding research areas.
High-Throughput Screening (HTS) in drug discovery requires the rapid analysis of thousands of samples. nih.gov LC-MS/MS methods utilizing this compound can be adapted for HTS by implementing automated sample preparation platforms and rapid chromatographic methods (e.g., using multiplexed systems) to increase throughput to less than 1.5 minutes per sample. sigmaaldrich.comnih.gov In this context, the internal standard is indispensable for maintaining quantitative accuracy across large batches where instrument drift and varied matrix effects are more pronounced.
In Metabolomics Profiling , researchers aim to measure a large number of metabolites simultaneously to gain a comprehensive understanding of a biological system. nih.govmdpi.com When studying pathways related to vitamin D metabolism, this compound can be included in a panel of internal standards to ensure the accurate quantification of alfacalcidol among hundreds of other measured metabolites. mdpi.com This accuracy is vital for detecting subtle but significant changes in metabolic profiles in response to disease or treatment, thereby providing reliable insights into complex biological processes. nih.gov
Metabolic and Biochemical Pathways of Alfacalcidol D6
Enzymatic Conversion of Alfacalcidol-D6 to 1,25-Dihydroxyvitamin D3 (Calcitriol-D6)
The principal metabolic transformation of Alfacalcidol (B1684505) is its hydroxylation at the 25-position, a reaction that is crucial for its biological activity. This conversion is catalyzed by the enzyme 25-hydroxylase, leading to the formation of calcitriol (B1668218). In the case of this compound, this enzymatic process would yield Calcitriol-D6.
The liver is the primary site for the 25-hydroxylation of vitamin D and its analogues. The enzyme responsible, hepatic 25-hydroxylase, is a microsomal cytochrome P450 enzyme. While specific studies on the 25-hydroxylation of this compound are not extensively documented in publicly available literature, the use of deuterated substrates is a common strategy to investigate enzyme mechanisms and reaction kinetics.
The conversion of Alfacalcidol to calcitriol is a rapid process that is not as tightly regulated by feedback mechanisms as the 25-hydroxylation of native vitamin D3. Studies with the non-deuterated compound have shown that this conversion occurs swiftly in the liver. It is hypothesized that the use of this compound as a substrate for in vitro studies with purified hepatic 25-hydroxylase or liver microsomes could provide valuable insights into the reaction mechanism, particularly the rate-limiting steps of the enzymatic process.
In an in vitro system, such as isolated liver microsomes or hepatocytes, incubated with this compound, the primary expected metabolite would be 1α,25-dihydroxyvitamin D3-D6, also known as Calcitriol-D6. The identification and characterization of this and other potential deuterated metabolites would typically be achieved using sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method allows for the separation of metabolites and their unequivocal identification based on their mass-to-charge ratio, which would be higher for deuterated compounds compared to their non-deuterated counterparts.
While comprehensive studies detailing the full metabolite profile of this compound are scarce, the expected primary metabolic pathway is clear. The table below outlines the expected primary metabolite.
| Substrate | Primary Enzyme | Primary Metabolite | Expected Analytical Signature |
| This compound | Hepatic 25-hydroxylase | Calcitriol-D6 | Increased mass-to-charge ratio in MS analysis |
Investigation of Hepatic 25-Hydroxylase Activity with Deuterated Substrates
Extra-Hepatic Metabolic Transformations of this compound
While the liver is the main organ responsible for the 25-hydroxylation of Alfacalcidol, some studies on vitamin D metabolism suggest that extra-hepatic sites may also possess 25-hydroxylase activity. Tissues such as the intestine have been shown to have some capacity for this enzymatic reaction.
Isotope Effects on the Metabolic Kinetics and Enzyme Interactions of this compound
The substitution of hydrogen with deuterium (B1214612) at specific positions in a molecule can lead to a phenomenon known as the kinetic isotope effect (KIE). The KIE is a change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. The C-D bond is stronger than the C-H bond, and therefore requires more energy to break.
In the context of this compound, the deuterium atoms are located on the side chain. The key metabolic step, 25-hydroxylation, involves the enzymatic cleavage of a C-H bond at the 25-position. If one of the deuterium atoms in this compound is at this position, a primary KIE would be expected. This would manifest as a slower rate of 25-hydroxylation for this compound compared to its non-deuterated counterpart, Alfacalcidol.
This slower metabolism could lead to a longer plasma half-life of this compound and a reduced rate of formation of Calcitriol-D6. The magnitude of the KIE would depend on the specific mechanism of the 25-hydroxylase enzyme and the extent to which C-H bond cleavage is the rate-determining step of the reaction.
The potential impact of the kinetic isotope effect on the metabolism of this compound is summarized in the table below.
| Parameter | Alfacalcidol | This compound (Theoretical) | Reason for Difference |
| Rate of 25-hydroxylation | Normal | Slower | Kinetic Isotope Effect (stronger C-D bond) |
| Plasma Half-life | Shorter | Longer | Slower metabolic clearance |
| Rate of Calcitriol formation | Normal | Slower | Reduced rate of precursor conversion |
It is important to note that while these effects are predicted based on established principles of chemical kinetics and enzyme mechanisms, their actual manifestation and significance would need to be confirmed through direct experimental studies with this compound.
Molecular and Cellular Mechanisms of Action of Alfacalcidol D6
Interaction of Alfacalcidol-D6 and its Metabolites with the Vitamin D Receptor (VDR)
The interaction between the active metabolite of this compound and the VDR is the initiating step for most of its biological effects. This interaction is characterized by high affinity and specificity, leading to a cascade of molecular events.
Ligand binding assays are crucial for determining the affinity of a compound for its receptor. For vitamin D analogs, these assays typically involve competitive binding experiments where the test compound's ability to displace radiolabeled calcitriol (B1668218) from the VDR is measured. The results are often expressed as an IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant), with lower values indicating higher affinity.
This compound is classified as a non-selective VDR activator, meaning its active metabolite binds to and activates the VDR. medchemexpress.comglpbio.com While specific quantitative binding affinity data for this compound is not extensively detailed in publicly available research, the affinity of its parent compound's metabolite, calcitriol, is the gold standard. The affinity of various synthetic analogs can be compared to calcitriol to profile their potency. acs.org Modifications at different positions on the vitamin D skeleton can either increase or decrease VDR binding potential. acs.org For example, certain alterations to the side-chain or A-ring have been shown to enhance VDR binding affinity relative to the natural ligand. acs.org
Table 1: Representative VDR Binding Affinities of Select Vitamin D Analogs (Illustrative) This table illustrates the concept of relative binding affinity for various VDR ligands. Data for this compound specifically is not provided in the search results.
| Compound | Relative Binding Affinity (vs. Calcitriol) | Key Structural Modification |
| Calcitriol (1,25(OH)₂D₃) | 100% (Reference) | Natural Ligand |
| Calcipotriol | High | Synthetic D₃ Analog |
| Maxacalcitol | High | 22-Oxacalcitriol |
| Seocalcitol | Lower than Calcitriol | C-20 modified analog |
| 2α-(3′-Hydroxypropyl)-1,25(OH)₂D₃ | ~300% | A-ring modification acs.org |
| 2β-(3′-hydroxypropyl)-1,25(OH)₂D₃ | ~140% | A-ring modification acs.org |
Conformational Changes Induced by Deuterated Ligand Binding
The binding of an agonist ligand like the active metabolite of this compound to the VDR's ligand-binding domain (LBD) induces a significant conformational change. scbt.comdoi.org This structural rearrangement is critical for the receptor's function. The key event is the repositioning of the C-terminal helix, known as helix 12 (H12), which folds over the ligand-binding pocket, creating a stable surface. researchgate.netacs.org This agonist-induced conformation is required for the dissociation of corepressor proteins and the subsequent recruitment of coactivator proteins. researchgate.net
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique used to probe these ligand-induced conformational dynamics. doi.orgresearchgate.net In HDX-MS experiments, the exchange of amide hydrogens with deuterium (B1214612) from the solvent is measured. Protein regions that become more structured or shielded from the solvent upon ligand binding will exhibit a decreased rate of deuterium uptake. researchgate.net For VDR, binding of an agonist leads to significant protection from deuterium exchange in the LBD, particularly in regions forming the ligand-binding pocket and helix H12, indicating stabilization of the active conformation. doi.orgresearchgate.net
Table 2: Conceptual HDX-MS Data for VDR Upon Agonist Binding This table conceptualizes the expected outcome of an HDX-MS experiment based on principles described for other VDR agonists. researchgate.net
| VDR LBD Region | Change in Deuterium Uptake (Agonist vs. Apo) | Interpretation |
| Ligand Binding Pocket | Negative (Decreased Uptake) | Region becomes shielded and stabilized by ligand. doi.orgresearchgate.net |
| Helix 3 (H3) | Negative (Decreased Uptake) | Stabilization upon ligand binding. researchgate.net |
| Helix 5 (H5) | Negative (Decreased Uptake) | Stabilization upon ligand binding. researchgate.net |
| Helix 12 (H12) | Significant Negative (Decreased Uptake) | H12 adopts a stable, closed conformation, forming the coactivator binding surface. researchgate.netresearchgate.net |
| H1-H3 Loop | Variable | May show some stabilization. researchgate.net |
Regulation of Gene Expression and Transcriptional Responses in Cellular Models
The primary, or genomic, mechanism of VDR action involves the regulation of target gene transcription. nih.gov This process has profound effects on cellular function, influencing proliferation, differentiation, and metabolism.
Upon ligand binding and coactivator recruitment, the VDR complex, typically as a heterodimer with the Retinoid X Receptor (RXR), binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter or enhancer regions of target genes. doi.orgmdpi.comnih.gov This binding initiates the assembly of the transcriptional machinery, leading to an increase or decrease in the transcription rate of the target gene. frontiersin.org
The use of deuterated analogs like this compound allows for precise studies of these mechanisms. Following its metabolic activation, it triggers the same VDR-mediated gene regulation cascade. The regulation is highly specific, with the VDR modulating the expression of hundreds to thousands of genes depending on the cell type. nih.gov A primary and well-studied target gene is CYP24A1, which encodes the enzyme responsible for catabolizing calcitriol. mdpi.com The strong induction of CYP24A1 by VDR activation serves as a powerful negative feedback mechanism to control the levels of the active vitamin D hormone. kcl.ac.uk
Table 3: Examples of VDR Target Genes and Their Functions
| Gene | Regulation by VDR | Function of Protein Product |
| CYP24A1 | Upregulation | Vitamin D catabolism (24-hydroxylase), negative feedback. mdpi.com |
| KL (Klotho) | Upregulation | Co-receptor for FGF23, involved in phosphate (B84403) homeostasis. nih.gov |
| FGF23 | Upregulation | Hormone regulating phosphate and vitamin D metabolism. nih.gov |
| SPP1 (Osteopontin) | Upregulation | Bone matrix protein, involved in mineralization and resorption. nih.gov |
| RANKL (TNFSF11) | Upregulation | Key factor for osteoclast differentiation and activation. nih.gov |
| CDKN1A (p21) | Upregulation | Cell cycle inhibitor, involved in anti-proliferative effects. |
Impact on mRNA and Protein Expression Profiles
The transcriptional regulation initiated by the activated VDR directly alters the levels of messenger RNA (mRNA) transcripts of its target genes. oup.com An increase in gene transcription leads to higher mRNA abundance, while repression leads to lower levels. These changes can be quantified using techniques like quantitative real-time PCR (qRT-PCR) for specific genes or RNA-sequencing (RNA-Seq) for a global transcriptome analysis. frontiersin.org
Subsequently, the change in mRNA levels generally leads to a corresponding change in the synthesis and expression of the encoded proteins. nih.gov However, the correlation between mRNA and protein levels is not always 1:1, as post-transcriptional regulation, translational efficiency, and protein degradation rates also play significant roles in determining the final protein abundance. plos.orgembopress.org Studies have shown that while mRNA levels might show a transient spike in response to a stimulus, protein levels may shift to a new, more stable steady state. embopress.org
Table 4: Expected Impact of this compound (via its active metabolite) on mRNA and Protein Expression in a Target Cell (e.g., Kidney or Bone Cell)
| Target | Expected Change in mRNA Level | Expected Change in Protein Level | Analytical Method |
| CYP24A1 | Strong Increase | Strong Increase | qRT-PCR, Western Blot |
| Klotho | Increase | Increase | qRT-PCR, ELISA |
| RANKL | Increase | Increase | qRT-PCR, ELISA |
| VDR | Cell-type specific up- or down-regulation oup.com | Cell-type specific change | qRT-PCR, Western Blot |
Immunomodulatory Effects and Interaction with Immune Cell Biology
Alfacalcidol (B1684505) and its active form, calcitriol, are recognized for their significant immunomodulatory properties. nih.govnih.govpatsnap.com The vitamin D receptor is expressed in a wide range of immune cells, including T cells, B cells, macrophages, and dendritic cells, indicating a direct role in regulating immune responses. consensus.app
Influence on Immune Cell Differentiation and Activation in Research Models
Studies on Alfacalcidol have demonstrated its ability to influence the differentiation and activation of immune cells. In a study involving patients with psoriatic arthropathy, treatment with Alfacalcidol led to a significant decrease in activated T cells (CD3/CD69-positive) and interferon-gamma-producing T cells. nih.gov Another study in elderly individuals showed that Alfacalcidol administration increased the CD4/CD8 ratio and decreased the percentage of senescent CD8+CD28- T cells, suggesting an improvement in cellular immunity. nih.gov These findings highlight the capacity of Alfacalcidol to modulate T cell-mediated immunity.
| Study Focus | Cell Type | Observed Effect of Alfacalcidol | Reference |
| Psoriatic Arthropathy | T Cells | Decrease in activated (CD3/CD69+) and IFN-γ producing T cells | nih.gov |
| Immune Senescence in Elderly | T Cells | Increase in CD4/CD8 ratio; Decrease in CD8+CD28- subset | nih.gov |
Mechanistic Studies on Anti-Inflammatory Pathways (e.g., NF-κB inhibition)
The anti-inflammatory effects of Alfacalcidol are partly mediated through its influence on key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway. The NF-κB pathway is a central regulator of inflammation, and its inhibition is a key mechanism for the anti-inflammatory action of vitamin D analogs. Research suggests that VDR activation can interfere with NF-κB signaling, leading to a reduction in the production of pro-inflammatory cytokines. mdpi.com
A study in elderly subjects found that Alfacalcidol treatment increased the level of the anti-inflammatory cytokine Interleukin-10 (IL-10) and decreased the IL-6/IL-10 ratio, indicating a shift towards an anti-inflammatory state. nih.gov This demonstrates the potential of Alfacalcidol to mitigate inflammation by modulating cytokine production and signaling pathways. The use of this compound in pharmacokinetic studies is crucial for establishing the concentrations at which Alfacalcidol exerts these anti-inflammatory effects.
Preclinical Research Applications and Model Systems for Alfacalcidol D6
In Vitro Cellular Models for Mechanistic Research
In the realm of in vitro research, Alfacalcidol-D6 is instrumental for accurately measuring the concentration of alfacalcidol (B1684505) and its metabolites in cell culture systems. This allows for a detailed examination of the dose-dependent effects of the active compound on various cell types.
The vitamin D endocrine system is a chief regulator of bone and mineral homeostasis. nih.gov Alfacalcidol, a prodrug of the active form of vitamin D3, calcitriol (B1668218), is known to influence bone remodeling by stimulating bone formation and suppressing resorption. nih.govchemicalbook.comnih.gov
In in vitro studies using bone cell culture systems, this compound plays a crucial role. When researchers investigate the effects of alfacalcidol on osteoblasts (bone-forming cells), osteoclasts (bone-resorbing cells), and osteocytes, they can add this compound to the culture medium or cell lysates. This serves as an internal standard for liquid chromatography-mass spectrometry (LC-MS) analysis. This methodology allows for the precise quantification of the unlabeled alfacalcidol taken up by the cells or its conversion to calcitriol, providing clear data on how the compound directly influences gene expression related to collagen synthesis, cell differentiation, and the secretion of signaling molecules that mediate bone turnover. nih.gov Studies have shown that alfacalcidol's active metabolite directly regulates collagen cross-linking in osteoblastic cell cultures by upregulating specific enzymes. nih.gov
The kidneys are central to calcium and phosphate (B84403) homeostasis, and alfacalcidol is known to enhance the reabsorption of these minerals. drugbank.comcuh.nhs.ukclinicaltrials.eu Renal cell models, such as conditionally immortalized proximal tubule epithelial cells (ciPTEC), are used to study the mechanisms of ion transport. mdpi.com
In these models, researchers can treat the cells with alfacalcidol to observe changes in the expression and activity of calcium and phosphate transporters. By using this compound as an internal standard, they can accurately determine the concentration of alfacalcidol that leads to specific changes in transport activity. This helps to elucidate the molecular pathways through which vitamin D analogs regulate mineral balance in the kidney, a process crucial for understanding conditions like renal osteodystrophy. cuh.nhs.ukmdpi.com
Beyond its classic role in mineral metabolism, the active form of vitamin D, calcitriol, possesses significant immunomodulatory properties, influencing both innate and adaptive immunity. mdpi.comnih.govglpbio.com Research using immunological cell cultures—such as peripheral blood mononuclear cells (PBMCs), T-cells, and macrophages—explores these effects.
When studying how alfacalcidol modulates immune responses, such as cytokine production or immune cell differentiation, this compound is essential for quantitative analysis. mdpi.com By adding a known quantity of this compound to cell culture extracts, researchers can use LC-MS to accurately measure the amount of unlabeled alfacalcidol and its metabolites. This precision is vital for establishing a clear dose-response relationship and understanding the mechanisms by which alfacalcidol influences immune function.
Alfacalcidol and its active metabolite, calcitriol, have been shown to have antiproliferative and pro-differentiating effects on various cell types, including cancer cells. nih.govnih.gov For instance, studies on endometrial adenocarcinoma cells (HEC1A) have demonstrated that alfacalcidol can influence cell proliferation and migration in a dose-dependent manner. nih.govresearchgate.net
In such studies, low concentrations (10⁻¹¹–10⁻⁹M) of alfacalcidol were found to reduce proliferation, while higher concentrations (10⁻⁸–10⁻⁶M) increased it. nih.govresearchgate.net The use of this compound as an internal standard would be critical in these experiments to ensure that the measured concentrations of alfacalcidol in the cell culture system are accurate, thereby validating the observed biphasic effect on cell behavior. This precise quantification is fundamental to understanding the potential therapeutic applications and mechanisms of vitamin D analogs in oncology and regenerative medicine.
Table 1: Effects of Alfacalcidol on HEC1A Endometrial Adenocarcinoma Cells
| Concentration Range | Effect on Proliferation | Effect on Migration |
|---|---|---|
| 10⁻¹¹–10⁻⁹M | Reduced | Reduced nih.govresearchgate.net |
| 10⁻⁸–10⁻⁶M | Increased | Increased nih.govresearchgate.net |
Immunological Cell Cultures for Elucidating Immunomodulatory Properties
In Vivo Animal Models for Systemic Biological Pathway Elucidation
In in vivo research, deuterated compounds like this compound are indispensable for pharmacokinetic and metabolic studies. They allow scientists to trace the fate of a drug within a complex biological system. lifetechindia.comprosciento.com
Deuterium (B1214612) tracer studies are a powerful method for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound. prosciento.comnih.gov When this compound is administered to an animal model, such as a rat or mouse, its journey through the body can be tracked with high specificity. nih.govelifesciences.org
Blood, tissue, and urine samples can be collected over time and analyzed using LC-MS. Because the mass spectrometer can distinguish between the deuterated (this compound) and any endogenous or non-labeled forms of the vitamin D analog, researchers can precisely quantify the concentration of the administered compound and its metabolites. lifetechindia.com
This technique, known as metabolic flux analysis, provides detailed insights into:
Bioavailability: The fraction of the administered dose that reaches systemic circulation.
Metabolic Conversion: The rate and location of alfacalcidol's conversion to its active form, calcitriol, which primarily occurs in the liver. drugbank.comviamedica.pl
Tissue Distribution: The accumulation of the compound and its metabolites in target organs like bone, kidney, and intestine. drugbank.com
Elimination Half-Life: The time it takes for the concentration of the compound to reduce by half, providing information on its clearance from the body. drugbank.com
For example, studies in rats have been used to demonstrate that alfacalcidol effectively suppresses bone resorption while maintaining or stimulating bone formation, leading to improved bone mineral density and mechanical strength. nih.govnih.gov The use of tracer studies with this compound would allow for a deeper understanding of the pharmacokinetic-pharmacodynamic relationship in such models, linking specific tissue concentrations to the observed biological effects.
Table 2: Pharmacokinetic Parameters Investigated Using Deuterium Tracer Studies
| Parameter | Description |
|---|---|
| Absorption | Rate and extent of drug uptake from the administration site. |
| Distribution | Reversible transfer of a drug from the bloodstream to various tissues. |
| Metabolism | Chemical conversion of the drug into metabolites, e.g., alfacalcidol to calcitriol. drugbank.com |
| Excretion | Removal of the drug and its metabolites from the body. |
Application in Ovariectomized Rodent Models for Bone Metabolism Research
In studies using ovariectomized rats, alfacalcidol has been shown to inhibit bone resorption while simultaneously stimulating or maintaining bone formation. medchemexpress.com This dual action distinguishes it from other treatments like estrogen, which tends to suppress both resorption and formation. medchemexpress.com Research indicates that alfacalcidol administration in OVX rats leads to an increase in serum osteocalcin (B1147995) levels, a marker for bone formation, and enhances the bone formation rate at both trabecular and cortical sites. medchemexpress.com
Furthermore, histomorphometric analysis of the lumbar vertebrae in OVX rats treated with alfacalcidol revealed a complete restoration of cancellous bone volume to levels comparable to sham-operated rats. This was accompanied by an increase in trabecular number and thickness, and a decrease in trabecular separation. nih.gov These structural improvements contribute to enhanced bone mineral density and mechanical strength. medchemexpress.com
Table 1: Effects of Alfacalcidol on Bone Metabolism Markers in Ovariectomized Rats
| Parameter | Observation in Alfacalcidol-Treated OVX Rats | Reference |
| Bone Resorption | Suppressed | medchemexpress.com |
| Bone Formation | Maintained or Stimulated | medchemexpress.com |
| Serum Osteocalcin | Increased | medchemexpress.com |
| Cancellous Bone Volume | Increased to sham levels | nih.gov |
| Trabecular Number | Increased | nih.gov |
| Trabecular Thickness | Increased | nih.gov |
| Trabecular Separation | Decreased | nih.gov |
| Bone Mineral Density | Increased | medchemexpress.com |
| Mechanical Strength | Improved | medchemexpress.com |
Note: The data presented in this table are based on studies conducted with alfacalcidol, the non-deuterated parent compound of this compound.
Studies in Animal Models of Renal Impairment to Assess Metabolic Adaptation
Animal models of renal impairment are crucial for understanding the metabolic adaptations to chronic kidney disease (CKD). Alfacalcidol does not require renal 1α-hydroxylation to be converted to its active form, calcitriol, making it a subject of interest in nephrology research. wikipedia.org Although specific studies on this compound in this context are not detailed in available literature, the research on alfacalcidol is substantial.
In animal models of uremia, alfacalcidol has been effective in managing secondary hyperparathyroidism, a common complication of CKD. wikipedia.org Studies in 5/6 nephrectomized rats, a model for renal failure, have shown that alfacalcidol treatment can attenuate the progression of renal damage. wikipedia.org The use of deuterated compounds like this compound in such studies would be invaluable for elucidating the pharmacokinetic profile in the presence of impaired renal function, helping to refine understanding of its metabolic pathways and clearance. aquigenbio.com
Investigation of this compound in Animal Models of Calcium and Phosphate Homeostasis
The regulation of calcium and phosphate levels is a critical physiological process, and its dysregulation is a hallmark of various diseases, including those affecting bone and kidney. drugbank.com Alfacalcidol plays a significant role in this homeostasis by influencing intestinal absorption and bone turnover of these minerals. drugbank.com
Preclinical studies using various animal models have demonstrated that alfacalcidol administration leads to an increase in serum calcium and phosphorus levels. nih.gov This is primarily due to increased intestinal absorption. In the context of secondary hyperparathyroidism, alfacalcidol has been shown to suppress elevated parathyroid hormone (PTH) levels. nih.gov
The application of this compound in these models would allow researchers to more accurately trace the metabolic fate of the compound and its influence on mineral transport and regulation. aquigenbio.com By using a deuterated tracer, scientists can differentiate the administered compound from endogenous vitamin D metabolites, providing a clearer picture of its specific contribution to calcium and phosphate homeostasis. aquigenbio.com
Comparative Research and Structure Activity Relationship Studies with Alfacalcidol D6
Comparative Analysis of Metabolic Stability of Alfacalcidol-D6 versus Unlabeled Alfacalcidol (B1684505)
The primary rationale for developing deuterated drugs is to enhance their metabolic stability through the kinetic isotope effect (KIE). juniperpublishers.comwikipedia.org This principle is central to understanding the potential advantages of this compound over its non-deuterated counterpart, Alfacalcidol.
Alfacalcidol is a prodrug that is rapidly converted in the liver to calcitriol (B1668218) (1,25-dihydroxyvitamin D3), the hormonally active form of vitamin D. vitamind-journal.itdrugbank.comchemicalbook.comviamedica.pl This conversion is catalyzed by the enzyme 25-hydroxylase and is the critical activation step. drugbank.comchemicalbook.com The metabolic process involves the cleavage of carbon-hydrogen (C-H) bonds. In this compound, specific hydrogen atoms are replaced with deuterium (B1214612) atoms, creating carbon-deuterium (C-D) bonds. The C-D bond is significantly stronger (up to 10 times) than the C-H bond due to the greater mass of the deuterium isotope. juniperpublishers.com This increased bond strength makes the C-D bond more difficult for metabolic enzymes to cleave.
As a result, the rate of 25-hydroxylation of this compound is expected to be considerably slower than that of unlabeled Alfacalcidol. juniperpublishers.comwikipedia.org This reduced rate of metabolic conversion leads to several potential outcomes:
Increased Half-Life: this compound is predicted to have a longer biological half-life compared to Alfacalcidol. juniperpublishers.comwikipedia.org
Prolonged Duration of Action: A slower conversion to the active metabolite could result in a more sustained release of calcitriol, potentially leading to a longer duration of physiological effects.
This enhanced metabolic stability is a key differentiator between the deuterated and unlabeled forms of the compound. While specific clinical data on the comparative pharmacokinetics of this compound and Alfacalcidol is not extensively published, the underlying principles of the kinetic isotope effect are well-established in medicinal chemistry. juniperpublishers.comwikipedia.org
Table 1: Theoretical Comparison of Metabolic Parameters
| Parameter | Unlabeled Alfacalcidol | This compound (Predicted) | Rationale |
| Metabolic Conversion Rate | Standard | Slower | Kinetic Isotope Effect (Stronger C-D bond) juniperpublishers.com |
| Biological Half-life | Shorter (approx. 3-4 hours) drugbank.com | Longer | Reduced rate of metabolic clearance wikipedia.org |
| Metabolite Formation | Rapid conversion to calcitriol drugbank.comhres.ca | Slower, more sustained formation of calcitriol | Slower enzymatic action on the deuterated site |
| Systemic Exposure (AUC) | Lower | Higher | Longer persistence of the parent drug in circulation |
Differential Effects on VDR Binding and Downstream Signaling Compared to Other Vitamin D Analogs
The biological effects of vitamin D compounds are mediated through their binding to the vitamin D receptor (VDR), a nuclear transcription factor that regulates gene expression. medchemexpress.commedchemexpress.commedchemexpress.com The binding affinity of a ligand to the VDR is a critical determinant of its potency.
Alfacalcidol itself is a prodrug and has a lower binding affinity for the VDR compared to its active metabolite, calcitriol. vitamind-journal.itviamedica.pl The crucial structural feature for potent VDR binding is the presence of hydroxyl groups at the 1α and 25 positions. acs.orgpnas.org Alfacalcidol possesses the 1α-hydroxyl group but requires metabolic hydroxylation to add the hydroxyl group at the C-25 position. drugbank.comchemicalbook.com
The deuteration in this compound does not directly alter the parts of the molecule that interact with the VDR. Therefore, the binding affinity of this compound itself to the VDR is expected to be identical to that of unlabeled Alfacalcidol. However, the consequences of VDR activation may differ due to the altered pharmacokinetics. The slower, more sustained conversion of this compound to calcitriol could lead to a more prolonged and stable activation of VDR-mediated downstream signaling pathways compared to the more rapid and transient activation by unlabeled Alfacalcidol.
When compared to other vitamin D analogs, the effects of this compound are unique:
Compared to Calcitriol: Calcitriol is the fully active hormone and binds directly to the VDR with high affinity. medchemexpress.com this compound acts as a slow-release prodrug of calcitriol.
Compared to Paricalcitol: Paricalcitol is a vitamin D2 analog that is already active and does not require 1α-hydroxylation. mdpi.com It is known to have a lower calcemic effect than calcitriol. nih.gov this compound differs in being a vitamin D3 prodrug that undergoes metabolic activation.
Compared to Maxacalcitol: Maxacalcitol is another potent VDR agonist that is designed to have reduced calcemic effects. medchemexpress.com Like this compound, a deuterated version, Maxacalcitol-D6, has also been synthesized. glpbio.com
Compared to Seocalcitol: Seocalcitol is a vitamin D analog noted for its high binding affinity to the VDR, with a reported Kd of 0.27 nM. medchemexpress.com
The primary differential effect of this compound arises not from a different VDR binding affinity per se, but from its nature as a metabolically stabilized prodrug, which influences the temporal dynamics of VDR activation.
Table 2: VDR Binding Affinity of Select Vitamin D Analogs
| Compound | VDR Binding Affinity (Relative to Calcitriol) | Key Structural/Functional Difference |
| Calcitriol | High (Reference) | Active hormone, potent VDR agonist medchemexpress.com |
| Alfacalcidol / this compound | Low (as prodrug) | Requires 25-hydroxylation for activation vitamind-journal.itdrugbank.com |
| Paricalcitol | Similar to Calcitriol | Vitamin D2 analog, active without renal hydroxylation mdpi.comnih.gov |
| Inecalcitol | High (Kd = 0.53 nM) | Unique VDR agonist with potent anticancer activities glpbio.commedchemexpress.com |
| Seocalcitol | High (Kd = 0.27 nM) | Potent analog with high VDR affinity medchemexpress.com |
| Triciferol | Moderate (IC50 = 87 nM) | Combined VDR agonist and HDAC antagonist glpbio.com |
Isotopic Effects on Biochemical Activity and Cellular Responses in Preclinical Models
The isotopic substitution in this compound is expected to manifest as distinct biochemical and cellular responses in preclinical studies. The kinetic isotope effect, by slowing metabolism, can amplify or prolong the intended biological activities of the parent compound or its active metabolite. juniperpublishers.com
In preclinical models, the biochemical activity of Alfacalcidol is assessed by its ability to influence calcium homeostasis, parathyroid hormone (PTH) levels, and bone metabolism. ismni.org Studies on unlabeled Alfacalcidol have shown that it can increase intestinal calcium absorption, normalize PTH, and improve bone mineralization. chemicalbook.comismni.org It also demonstrates effects on the immune system, such as modulating T-cell subsets and the production of inflammatory cytokines like IL-6 and IL-10. nih.gov
For this compound, the primary isotopic effect would be a more sustained duration of these activities. For example:
Cellular Differentiation: Vitamin D analogs are known to induce differentiation in various cell lines, such as human leukemia cells (HL-60). The prolonged availability of the active metabolite from this compound could lead to more potent or sustained differentiation effects.
Antiproliferative Activity: The antiproliferative effects of vitamin D compounds on cancer cells (e.g., breast cancer MCF-7 cells) are well-documented. nih.gov A metabolically stable analog like this compound could exhibit enhanced antiproliferative activity due to longer target engagement.
Immune Modulation: In a study on elderly subjects, Alfacalcidol was shown to increase the CD4/CD8 T-cell ratio and decrease senescent T-cells. nih.gov The stabilized pharmacokinetics of this compound could enhance these immunomodulatory effects, providing a more durable impact on immune cell populations and inflammatory markers.
A modest primary deuterium kinetic isotope effect has been observed in the glpbio.comrsc.org-sigmatropic hydrogen shift that interconverts previtamin D and vitamin D, indicating that deuteration can influence the fundamental chemical transformations of the vitamin D scaffold. acs.org This further supports the hypothesis that this compound will exhibit a distinct and potentially more advantageous activity profile in preclinical models due to its isotopic composition.
Future Directions and Emerging Research Avenues for Alfacalcidol D6
Advanced Applications in Quantitative Proteomics and Metabolomics Research
The primary and most established application of Alfacalcidol-D6 is as an internal standard in mass spectrometry (MS)-based quantification methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.goviiarjournals.orgoup.com In quantitative proteomics and metabolomics, which involve the large-scale study of proteins and metabolites, accuracy is paramount. silantes.com this compound, being the deuterium-labeled counterpart of Alfacalcidol (B1684505), serves this purpose effectively. medchemexpress.commedchemexpress.com
Stable isotope-labeled compounds are considered the gold standard for internal standards in MS because they share nearly identical physicochemical properties with their non-labeled (endogenous) counterparts. sigmaaldrich.com This ensures they behave similarly during sample preparation, extraction, and chromatographic separation, effectively compensating for matrix effects and variations in instrument response. nih.gov The known concentration of the added this compound allows for precise and accurate quantification of the unlabeled Alfacalcidol in a given sample. google.com This is crucial in metabolomic studies tracking the metabolic fate of the drug and in proteomics for understanding its impact on protein expression. medchemexpress.comgoogleapis.com
The development of methods using deuterated standards has been a significant step forward from older assay techniques, offering greater specificity and reducing analytical errors caused by co-eluting isobaric compounds. iiarjournals.orgsigmaaldrich.com For instance, research on quantifying vitamin D metabolites in various food and serum samples highlights the importance of deuterated internal standards in minimizing ion suppression and improving the reliability of the analysis. nih.govhpst.cz
| Feature | Role in Quantitative Analysis | Benefit of Using this compound |
| Chemical Properties | Nearly identical to Alfacalcidol. | Co-elutes with the analyte, ensuring simultaneous detection. |
| Mass Difference | Distinct mass-to-charge (m/z) ratio due to deuterium (B1214612). | Allows for separate detection by the mass spectrometer while correcting for analyte loss during sample prep. |
| Ionization Efficiency | Similar ionization response to the analyte. | Corrects for matrix-induced ionization suppression or enhancement, a common issue in complex biological samples. nih.gov |
| Accuracy & Precision | Serves as a reference for quantification. | Increases the accuracy, precision, and reproducibility of LC-MS/MS assays for Alfacalcidol. hpst.cz |
Integration of this compound in Systems Biology Approaches for Comprehensive Pathway Mapping
Systems biology aims to understand the complex interactions within biological systems. plos.org this compound is an ideal tool for these approaches, acting as a tracer to map the metabolic and signaling pathways of vitamin D analogs.
Upon administration, Alfacalcidol is hydroxylated in the liver to form calcitriol (B1668218), the active form of vitamin D. When this compound is used, it is converted to deuterated calcitriol. This labeled metabolite can be tracked as it moves through the body and interacts with the Vitamin D Receptor (VDR). acs.org The VDR, upon binding with its ligand, forms a complex with the Retinoid X Receptor (RXR), which then binds to Vitamin D Response Elements (VDREs) on DNA to regulate the transcription of numerous genes. oup.com
By using this compound, researchers can:
Trace Metabolic Conversion: Precisely measure the rate and extent of conversion of this compound to its active, deuterated metabolites.
Differentiate from Endogenous Pools: Distinguish the administered compound and its metabolites from the body's natural vitamin D pools, allowing for unambiguous pathway analysis.
Map Gene Regulation: Correlate the presence of the deuterated metabolite with changes in the expression of VDR target genes, providing a clear map of the compound's influence on the transcriptome and proteome. researchgate.net
This approach provides a dynamic view of the compound's mechanism of action, fitting perfectly within the goals of systems biology to build comprehensive models of biological processes. plos.org
Elucidating Novel Biological Roles of this compound and its Deuterated Metabolites
While often considered biologically equivalent to their non-deuterated forms, the substitution of hydrogen with deuterium can sometimes lead to altered biological effects, known as the "isotope effect." This can subtly change the molecule's metabolic stability and interaction with enzymes and receptors. Research into novel deuterated vitamin D analogs has revealed that these modifications can result in compounds with unique and sometimes more potent biological activities. nih.gov
A compelling example comes from studies on newly synthesized "Deuterated Gemini" vitamin D3 analogs, which possess a deuterium-substituted side chain. ashpublications.orgnih.gov These compounds have demonstrated remarkably potent anti-cancer activity, far exceeding that of the natural hormone 1,25(OH)₂D₃. For instance, the deuterated Gemini analog BXL-01-0120 was found to be over 70-fold more potent in inhibiting the growth of various cancer cell lines. ashpublications.org
These findings suggest that deuteration is not just a passive label but can be an active component of drug design. The enhanced potency of these deuterated analogs is linked to their ability to induce cell cycle arrest, promote differentiation, and trigger apoptosis in malignant cells more effectively than their non-deuterated counterparts. ashpublications.orgnih.gov This opens up the possibility that this compound and its metabolites might possess unique biological roles or potencies that differ slightly from Alfacalcidol, a hypothesis that warrants further investigation.
| Cell Line | Cancer Type | ED₅₀ (M) of BXL-01-0120 | Potency vs. 1,25(OH)₂D₃ |
| HL-60 | Myeloid Leukemia | 10⁻¹³ M | >70-fold more potent |
| LNCaP | Prostate Cancer | 10⁻¹² M | >70-fold more potent |
| PC-3 | Prostate Cancer | 10⁻¹² M | >70-fold more potent |
| H520 | Lung Cancer | 10⁻¹¹ M | >70-fold more potent |
| MCF-7 | Breast Cancer | 10⁻¹² M | >70-fold more potent |
| This table presents research findings on the deuterated Gemini analog BXL-01-0120, highlighting its enhanced anti-proliferative effects compared to the natural vitamin D hormone. ashpublications.org |
Development of Novel Research Tools and Probes Based on Deuterated Vitamin D Analogs
The success of this compound as a research tool has spurred interest in developing more advanced probes based on deuterated vitamin D analogs. The goal is to create molecules with specific properties tailored for investigating distinct aspects of vitamin D biology. Over 3,000 synthetic vitamin D analogs have been developed to create compounds with desirable biological properties, such as high antiproliferative activity with low calcemic effects. acs.org
Future developments in this area may include:
Metabolically Resistant Probes: Introducing deuterium at sites vulnerable to enzymatic breakdown could create analogs with longer half-lives. These probes would be valuable for studying long-term cellular responses to VDR activation.
Mechanism-Based Probes: Deuterated analogs could be designed to specifically probe the activity of key enzymes in the vitamin D metabolic pathway, such as CYP24A1 (the catabolizing enzyme).
Multi-Isotope Labeled Analogs: Incorporating other stable isotopes, such as ¹³C or ¹⁵N, alongside deuterium could create multi-functional tracers for highly complex systems biology and metabolomics experiments. sigmaaldrich.com
Therapeutic Analogs: As demonstrated by the Deuterated Gemini compounds, strategic deuteration can enhance therapeutic properties. ashpublications.orgnih.gov This represents a significant avenue for developing new classes of vitamin D-based drugs for hyperproliferative diseases like cancer and psoriasis. acs.orgnih.gov
The synthesis and patenting of various deuterated vitamin D compounds underscore their importance as tools for quantification and research, providing a foundation for the next generation of scientific investigation into the vitamin D endocrine system. google.com
Q & A
Q. What are the recommended protocols for safely handling and storing Alfacalcidol-D6 in laboratory settings?
this compound should be stored at -20°C under nitrogen gas to prevent degradation, with handling conducted in well-ventilated areas using personal protective equipment (PPE) to avoid inhalation or skin contact. Solutions should be prepared in alcohol-based solvents to minimize instability, and spills must be contained using inert adsorbents like quartz sand . Safety protocols align with OSHA HCS guidelines for acute oral toxicity (H300 classification), requiring immediate medical intervention if exposed .
Q. How can researchers validate the isotopic purity of this compound in experimental preparations?
Methodological validation involves mass spectrometry (e.g., LC-MS) to confirm deuterium incorporation and rule out isotopic exchange during storage or handling. Comparative analysis with non-deuterated Alfacalcidol (via NMR or HPLC) can further verify structural integrity . Researchers should reference primary literature for batch-specific validation data and adhere to institutional guidelines for chemical authentication .
Q. What are the standard in vitro assays for assessing this compound’s activity as a VDR activator?
Common assays include:
- Luciferase reporter gene assays in HEK293 or Caco-2 cells transfected with VDR-responsive promoters.
- Competitive binding studies using radiolabeled 1,25-dihydroxyvitamin D3 to measure displacement efficiency.
- Dose-response analyses to calculate EC50 values, with controls for solvent effects (e.g., ethanol or DMSO) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy across different cell models (e.g., ARPE-19 vs. HEK293)?
Discrepancies may arise from cell-specific VDR expression levels, epigenetic modifications, or metabolic pathways. To address this:
- Perform transcriptomic profiling (RNA-seq) to identify differentially expressed genes in responsive vs. non-responsive models.
- Use pharmacokinetic modeling to assess intracellular drug accumulation and metabolite formation.
- Apply statistical frameworks (e.g., ANOVA with post-hoc tests) to evaluate confounding variables like batch effects or culture conditions .
Q. What experimental designs are optimal for studying this compound’s synergistic effects with histone deacetylase inhibitors (e.g., Trichostatin A)?
A factorial design with combination-index analysis (Chou-Talalay method) is recommended. Key steps:
- Treat cells with this compound and Trichostatin A individually and in combination.
- Measure synergistic outcomes via qPCR for target genes (e.g., CYP24A1, VDR) and validate with Western blotting.
- Include controls for solvent interactions and cytotoxicity (e.g., MTT assays) .
Q. How can researchers ensure reproducibility of this compound studies in heterogeneous biological systems?
- Standardize protocols : Predefine parameters like dosing intervals, solvent concentrations, and cell passage numbers.
- Document metadata : Report storage conditions, batch numbers, and instrument calibration details.
- Use open-access data repositories to share raw datasets (e.g., qPCR Ct values, microscopy images) for independent validation .
Data Analysis and Interpretation
Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound on gene expression?
- Non-linear regression (e.g., four-parameter logistic curves) to model dose-response relationships.
- False discovery rate (FDR) correction for high-throughput data (e.g., RNA-seq) to minimize Type I errors.
- Principal component analysis (PCA) to identify outliers or batch effects in multi-omic datasets .
Q. How should researchers address conflicting results between this compound’s in vitro potency and in vivo bioavailability?
- Conduct physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution and metabolism.
- Compare protein-binding assays (e.g., SPR) with serum-free vs. serum-containing media to assess binding interference.
- Evaluate metabolite profiling (via UPLC-MS) to identify active or inhibitory derivatives in vivo .
Ethical and Methodological Considerations
Q. What ethical frameworks apply to preclinical studies using this compound in animal models?
Adhere to ARRIVE guidelines for experimental design, including:
Q. How can researchers avoid bias when interpreting this compound’s therapeutic potential in translational studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
